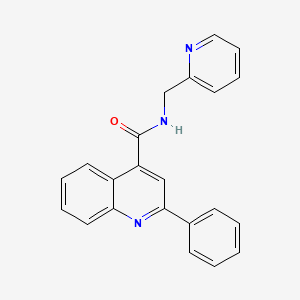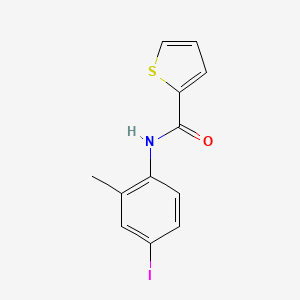![molecular formula C19H25N5O3 B5664641 2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane](/img/structure/B5664641.png)
2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane" involves reactions of morpholine with formaldehyde and other substrates to produce a range of morpholine and oxazepane derivatives. Notably, the reaction between morpholine and formaldehyde under specific conditions leads to the formation of compounds with potential biological activity, indicating a method for constructing complex structures from simpler ones (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR, which provide insights into the arrangement of atoms and the conformation of the morpholine and oxazepane rings. Studies have shown that these rings can adopt chair conformations, and the arrangement of substituent groups can significantly influence the molecule's overall geometry and reactivity (Çelikesir et al., 2014).
Chemical Reactions and Properties
Morpholine and oxazepane derivatives participate in a variety of chemical reactions, including ring expansion reactions and the formation of novel heterocycles through processes such as 1,3-proton shift and electrocyclization. These reactions are crucial for the synthesis of complex cyclic structures and have implications for the development of new pharmaceuticals and materials (Brown, Foubister, & Wright, 1987).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For instance, the solubility in various solvents can be attributed to the presence of morpholine and triazole groups, which can interact with solvents through hydrogen bonding and dipole-dipole interactions. Understanding these properties is crucial for their application in different fields, including pharmaceuticals (Хоменко et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophiles and nucleophiles, are key to understanding the behavior of "2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane" in various reactions. The presence of electron-withdrawing and electron-donating groups within the molecule affects its reactivity and the types of chemical transformations it can undergo. Studies on similar compounds have provided valuable insights into their reactivity and potential applications in synthesis and drug design (Nonnenmacher, Grellepois, & Portella, 2009).
Propriétés
IUPAC Name |
[2-(morpholin-4-ylmethyl)-1,4-oxazepan-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c25-19(16-3-1-4-17(11-16)24-14-20-21-15-24)23-5-2-8-27-18(13-23)12-22-6-9-26-10-7-22/h1,3-4,11,14-15,18H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRDHJERZVYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)
![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)
![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)
amino]sulfonyl}benzamide](/img/structure/B5664648.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664655.png)
